molecular formula C13H20O B1666352 6-Hexyl-m-cresol CAS No. 39236-85-6

6-Hexyl-m-cresol

Cat. No. B1666352
CAS RN: 39236-85-6
M. Wt: 192.3 g/mol
InChI Key: DYXAQDSLRRVGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hexyl-m-cresol is a bioactive chemical.

Scientific Research Applications

Cresol in Chemical Industry

Cresol, including m-cresol, serves as an important fine chemical intermediate. It is widely used in manufacturing pesticides, medicines, perfumes, and dyes. The market for o-cresol and m-cresol has seen significant growth recently (Zhan Yi-min, 2002).

Biotechnological Production

Innovative biotechnological methods for producing m-cresol from sugar have been developed using yeast Saccharomyces cerevisiae. This approach provides a renewable alternative to traditional chemical synthesis from fossil resources (Hitschler & Boles, 2019).

Role in Antibiotic Biosynthesis

M-cresol plays a role in the biosynthesis of the antibiotic patulin, with studies identifying key enzymes and reactions involved in its transformation (Murphy, Vogel, Krippahl & Lynen, 1974).

Environmental and Wastewater Treatment

Studies have demonstrated the transformation of o-cresol under methanogenic conditions into other compounds, providing insights into wastewater treatment and environmental remediation processes (Bisaillon, Lépine, Beaudet & Sylvestre, 1991).

Photocatalytic Degradation

Research has explored the use of zinc oxide as a photocatalyst for degrading high concentrations of m-cresol, demonstrating its effectiveness in removing organic pollutants under UV irradiation (Abdollahi, Zakaria & Sairi, 2014).

Industrial Applications in Polyimide Synthesis

6-Hexyl-m-cresol has been used in the synthesis of novel, intrinsically microporous polyimide materials, showing potential applications in gas membrane separation and environmental management (Alaslai, Ma, Ghanem, Wang, Alghunaimi & Pinnau, 2017).

Unique Metabolic Pathways

In Corynebacterium glutamicum, a unique pathway for 4-cresol catabolism involving phosphorylated intermediates has been characterized, highlighting its potential in bioremediation and biochemical production (Du, Ma, Qi, Zheng, Jiang, Li, Wan, Liu & Li, 2016).

properties

CAS RN

39236-85-6

Product Name

6-Hexyl-m-cresol

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

2-hexyl-5-methylphenol

InChI

InChI=1S/C13H20O/c1-3-4-5-6-7-12-9-8-11(2)10-13(12)14/h8-10,14H,3-7H2,1-2H3

InChI Key

DYXAQDSLRRVGHL-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C=C(C=C1)C)O

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)C)O

Appearance

Solid powder

Other CAS RN

39236-85-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-Hexyl-m-cresol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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